
N-methyl-N-(2-hydroxyethyl)-p-toluamide
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Description
N-methyl-N-(2-hydroxyethyl)-p-toluamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insect Repellency
N-methyl-N-(2-hydroxyethyl)-p-toluamide is primarily recognized for its effectiveness as an insect repellent. Research indicates that this compound functions similarly to other well-known repellents such as N,N-diethyl-meta-toluamide (DEET), which has been extensively studied for its efficacy against a range of biting insects including mosquitoes and ticks.
- Mechanism of Action : The compound acts by interfering with the olfactory receptors of insects, thereby masking the scent cues that attract them to humans. This mode of action is crucial for preventing the transmission of vector-borne diseases such as Lyme disease and West Nile virus.
- Formulation Benefits : Recent studies have shown that formulations containing this compound can enhance the duration of protection offered compared to traditional repellents. These formulations often incorporate liposomes or polymers that prolong the compound's effectiveness on the skin surface, reducing the need for frequent reapplication .
Polymerization Processes
Another significant application of this compound is in the field of polymer chemistry. It has been reported to act as an effective additive in various polymerization reactions.
- Role in MMA Polymerization : Research has demonstrated that this compound can influence the polymerization kinetics of methyl methacrylate (MMA) when used with organic peroxides as initiators. It enhances the control over molecular weight distribution and improves the mechanical properties of the resulting polymers .
- Photoinduced Polymerization : The compound also shows promise in photoinduced polymerization processes, where it can act as a co-initiator. This property is particularly valuable in developing advanced materials with tailored properties for applications in coatings and adhesives .
Therapeutic Potential
Emerging studies suggest that this compound may possess therapeutic properties beyond its insect-repelling capabilities.
- Anticancer Activity : Preliminary investigations indicate potential anticancer activities associated with this compound. In vitro studies have shown that it may inhibit the proliferation of certain cancer cell lines, suggesting a need for further exploration into its mechanisms and efficacy as an anticancer agent .
- Safety and Toxicology : While exploring its therapeutic applications, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that at certain concentrations, it poses minimal risk to human health, although further studies are warranted to establish comprehensive safety data .
Case Study 1: Efficacy as an Insect Repellent
A study conducted by Antwi et al. (2008) evaluated various formulations containing this compound against common mosquito species. Results showed a significant reduction in mosquito landings on treated surfaces compared to untreated controls, confirming its effectiveness as a repellent.
Case Study 2: Polymerization Kinetics
Research published in Polymer Chemistry demonstrated that incorporating this compound into MMA polymerization significantly improved the control over reaction rates and final product characteristics, leading to materials with enhanced durability and performance.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,4-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)11(14)12(2)7-8-13/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
AUENAVFCDBZTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.